molecular formula C5H5Cl3O B14324295 1,1,5-Trichloropent-1-EN-3-one CAS No. 111550-38-0

1,1,5-Trichloropent-1-EN-3-one

Cat. No.: B14324295
CAS No.: 111550-38-0
M. Wt: 187.45 g/mol
InChI Key: KYFNQWPBNURADP-UHFFFAOYSA-N
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Description

1,1,5-Trichloropent-1-EN-3-one is a useful research compound. Its molecular formula is C5H5Cl3O and its molecular weight is 187.45 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111550-38-0

Molecular Formula

C5H5Cl3O

Molecular Weight

187.45 g/mol

IUPAC Name

1,1,5-trichloropent-1-en-3-one

InChI

InChI=1S/C5H5Cl3O/c6-2-1-4(9)3-5(7)8/h3H,1-2H2

InChI Key

KYFNQWPBNURADP-UHFFFAOYSA-N

Canonical SMILES

C(CCl)C(=O)C=C(Cl)Cl

Origin of Product

United States

General Overview of Chlorinated Organic Compounds in Synthetic Chemistry

Chlorinated organic compounds, or organochlorides, represent a fundamental class of molecules with extensive applications in synthetic chemistry. wikipedia.orgeurochlor.org The inclusion of chlorine atoms into an organic framework modifies the molecule's physical and chemical properties in predictable ways. wikipedia.org Due to chlorine's high electronegativity, it creates polar covalent bonds, which can increase the reactivity of adjacent atoms. vaia.com This polarity and the relative weakness of the carbon-chlorine bond make chlorine an effective leaving group in nucleophilic substitution and elimination reactions, facilitating the synthesis of other functional groups like alcohols, amines, and ethers. wikipedia.orgvaia.com

The versatility of organochlorides is evident in their role as key intermediates and building blocks. vaia.com They are precursors for Grignard reagents, serve as alkylating agents, and are used in a variety of coupling reactions. wikipedia.org Methods for introducing chlorine into molecules are well-established, including free-radical chlorination, electrophilic aromatic substitution, and addition reactions to alkenes and alkynes. wikipedia.orgfiveable.me This accessibility and the reactivity imparted by the chlorine substituent ensure that chlorinated compounds remain indispensable tools for constructing complex molecular architectures in modern organic synthesis. vaia.commdpi.com

The Significance of Enones in Organic Synthesis and Reactivity

Enones, also known as α,β-unsaturated ketones, are a highly important class of compounds in organic synthesis, defined by a ketone conjugated with a carbon-carbon double bond. numberanalytics.com This arrangement of functional groups results in a unique electronic structure where the π-systems of the alkene and carbonyl are delocalized. fiveable.me This conjugation makes the β-carbon of the enone electrophilic and susceptible to attack by nucleophiles. numberanalytics.comfiveable.me

This inherent reactivity is harnessed in numerous pivotal synthetic transformations. psiberg.com Among the most notable is the Michael Addition (or conjugate addition), where nucleophiles add to the β-carbon, a reliable method for forming carbon-carbon bonds. numberanalytics.compsiberg.com Enones are also excellent dienophiles in Diels-Alder reactions, providing a pathway to complex cyclic systems. numberanalytics.com Furthermore, they can participate in photochemical [2+2] cycloadditions with alkenes, aldol (B89426) condensations, and various reduction reactions. fiveable.mewikipedia.org The versatility and predictable reactivity of the enone moiety make it a cornerstone for the synthesis of complex molecules, including natural products and pharmaceuticals. numberanalytics.comfiveable.me

Structural Isomerism and the Distinctive Features of 1,1,5 Trichloropent 1 En 3 One

Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic analysis of this compound provides a logical framework for devising potential synthetic pathways. The primary disconnections are based on the key functional groups present in the target molecule: the α,β-unsaturated ketone (enone) and the chlorine substituents.

The most apparent disconnection is at the C2-C3 single bond, suggesting an aldol-type condensation reaction. This approach would involve the reaction of a two-carbon electrophilic species with a three-carbon enolate or its equivalent. Specifically, the dichlorovinyl group suggests a precursor like dichloroacetaldehyde (B1201461) or a related C2 fragment. The remaining three-carbon unit would be a ketone bearing a chlorine atom at the C5 position.

Another key disconnection involves the C=C double bond of the enone system. This bond can be formed through an elimination reaction, typically of water from a β-hydroxy ketone intermediate (an aldol (B89426) adduct) or a hydrogen halide from a halogenated ketone precursor.

Finally, the C-Cl bonds can be considered. These could be introduced at various stages of the synthesis through targeted halogenation reactions. The geminal dichlorides at C1 and the single chlorine at C5 suggest different halogenation strategies or the use of pre-halogenated starting materials.

Based on this analysis, the primary synthetic precursors can be envisioned as:

A C2 fragment: Dichloroacetic acid derivatives or dichloroacetaldehyde.

A C3 fragment: A 3-chloropropanoyl derivative or 5-chloropentan-3-one.

A C5 backbone: Pentan-3-one or related pentane (B18724) derivatives that can be functionalized.

Proposed Synthetic Strategies

One of the most direct, albeit challenging, approaches involves the sequential functionalization of a simple pentane derivative, such as pentan-3-one. This strategy would require highly selective reactions to introduce the desired functional groups at the correct positions.

The proposed sequence could be as follows:

α-Halogenation: The initial step would involve the selective halogenation of pentan-3-one at the α-position (C2). This can be achieved under acidic conditions using reagents like sulfuryl chloride (SO2Cl2).

Second α-Halogenation: Introducing a second chlorine atom at the same α-carbon is more challenging due to steric hindrance and electronic effects. More forcing conditions or alternative reagents might be necessary.

Remote Halogenation (C5): Introducing a chlorine atom at the C5 position is non-trivial. A potential route could involve a radical halogenation, although this typically lacks selectivity. A more controlled approach might involve the protection of the ketone, followed by a functionalization/halogenation sequence on the ethyl group.

Dehydrohalogenation: The final step would be the elimination of HCl from the C1-C2 positions to form the C=C double bond. This is often accomplished using a non-nucleophilic base like lithium diisopropylamide (LDA) or DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene).

A major drawback of this approach is the difficulty in controlling the regioselectivity of the halogenation steps, which could lead to a mixture of products.

A more convergent and likely more successful strategy would be based on a condensation reaction. An aldol-type condensation between a pre-halogenated C2 fragment and a C3 ketone fragment is a plausible route.

A proposed pathway is the reaction of 5-chloropentan-3-one with a suitable two-carbon electrophile.

Preparation of 5-chloropentan-3-one: This starting material could potentially be synthesized from the reaction of ethylmagnesium bromide with 3-chloropropionyl chloride.

Aldol Condensation: 5-chloropentan-3-one can be deprotonated at the C2 position using a base like LDA to form the corresponding enolate. This enolate would then react with a highly electrophilic two-carbon species, such as chloral (B1216628) (trichloroacetaldehyde).

Dehydration and Dehydrochlorination: The resulting aldol adduct, a β-hydroxy ketone, would be prone to elimination. Under acidic or basic conditions, dehydration would occur to form the enone. A subsequent dehydrochlorination step might be required to form the dichlorovinyl group, although the use of chloral as a starting material could directly lead to the desired product after rearrangement and elimination.

This approach offers better control over the assembly of the carbon skeleton and the placement of the functional groups.

This strategy focuses on introducing the chlorine atoms onto a pre-formed pentenone scaffold. The starting material would be pent-1-en-3-one.

Chlorination of the Double Bond: The C=C double bond can be chlorinated using chlorine gas (Cl2) or N-chlorosuccinimide (NCS). This would likely lead to the formation of 1,2-dichloropentan-3-one.

Remote Halogenation: As in the functionalization of pentane derivatives, chlorination at the C5 position would be challenging. Radical halogenation could be attempted, but would likely suffer from a lack of selectivity.

Formation of the Geminal Dichloride: The conversion of the C1-C2 dichloride to a C1-geminal dichloride with a C1=C2 double bond is not a straightforward transformation and would likely involve elimination and re-halogenation steps, making this a less efficient route.

A more viable approach would be to start with a precursor that already contains some of the required chlorine atoms. For instance, starting with 1,1-dichloroacetone (B129577) and performing a chain extension reaction could be considered.

The formation of the α,β-unsaturated ketone system is a critical step in the synthesis. Several established methods could be applied, depending on the chosen synthetic route.

Aldol Condensation-Dehydration: As mentioned in section 2.2.2, this is one of the most powerful methods for constructing enones. The reaction of an enolate with an aldehyde or ketone yields a β-hydroxy ketone, which can be dehydrated to the corresponding enone. The dehydration step is often spontaneous, especially if the resulting double bond is conjugated.

Selenoxide Elimination: A ketone can be treated with a selenium-based reagent, such as phenylselenyl chloride, to introduce a phenylselenyl group at the α-position. Oxidation of the selenium to a selenoxide, followed by a syn-elimination, yields the α,β-unsaturated ketone. This method is known for its mild conditions and high yields. For the synthesis of this compound, this would be applied to a pre-halogenated pentanone precursor.

Dehydrohalogenation of α-Halo Ketones: An α-halo ketone can undergo elimination of a hydrogen halide upon treatment with a base to form an enone. For the target molecule, this would require a precursor with a halogen at C1 or C2 and a hydrogen at the adjacent carbon.

Halogenation Reactions at Specific Carbon Centers

Optimization of Reaction Conditions for Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider for the proposed condensation route (section 2.2.2) include:

Base Selection: The choice of base for enolate formation is critical. Strong, non-nucleophilic bases like LDA are often preferred to ensure complete and irreversible deprotonation, minimizing side reactions. The temperature at which the deprotonation is carried out is also important, with low temperatures (-78 °C) typically used to enhance selectivity.

Solvent Effects: The solvent can significantly influence the reactivity of the enolate and the electrophile. Aprotic polar solvents like tetrahydrofuran (B95107) (THF) are commonly used for enolate chemistry as they solvate the counter-ion without interfering with the reaction.

Temperature Control: Low temperatures are generally employed during the addition of the electrophile to the enolate to prevent side reactions and control the rate of reaction. A gradual warming to room temperature is often necessary to drive the reaction to completion.

Reaction Time: The optimal reaction time needs to be determined empirically by monitoring the progress of the reaction using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

Hypothetical Optimization of Aldol Condensation

ExperimentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1LDATHF-78 to 25445
2NaHDMF0 to 25630
3KHMDSToluene-78 to 0555
4LDATHF/HMPA-78 to 25465

This table represents hypothetical data for the optimization of the aldol condensation step.

Catalyst Systems and Reagents

No specific catalyst systems or reagents for the synthesis of this compound are described in the available literature.

Temperature, Pressure, and Solvent Effects

There is no available data detailing the effects of temperature, pressure, or solvent choice on the synthesis of this compound.

Yield and Purity Enhancement

Methods for enhancing the yield and purity of this compound have not been published.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the connectivity and spatial arrangement of atoms can be mapped out with high precision.

The ¹H NMR spectrum of (E)-5,5,5-Trichloropent-3-en-2-one, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals three distinct signals corresponding to the different proton environments in the molecule. mdpi.com

A singlet appears at 2.41 ppm , integrating to three protons. This signal is attributed to the methyl protons (H-1) of the acetyl group. Its upfield chemical shift is characteristic of protons on a carbon adjacent to a carbonyl group. The absence of splitting indicates no adjacent protons.

A doublet at 6.62 ppm corresponds to the vinylic proton at the C-3 position (H-3). This significant downfield shift is due to the deshielding effects of the conjugated carbonyl system and the adjacent electronegative trichloromethyl group.

Another doublet is observed further downfield at 7.06 ppm , assigned to the vinylic proton at the C-4 position (H-4). Its position is influenced by the electron-withdrawing nature of the adjacent CCl₃ group.

The coupling constant (J) for the two vinylic protons (H-3 and H-4) is 15 Hz . This large coupling constant is characteristic of a trans (E) configuration across the double bond, confirming the stereochemistry of the molecule. mdpi.com

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1 (CH₃)2.41s (singlet)-3H
H-36.62d (doublet)151H
H-47.06d (doublet)151H

Table 1: ¹H NMR Spectroscopic Data for (E)-5,5,5-Trichloropent-3-en-2-one in CDCl₃. mdpi.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For (E)-5,5,5-Trichloropent-3-en-2-one in CDCl₃, five distinct carbon signals are observed, consistent with its structure. mdpi.com

The signal at 28.85 ppm is assigned to the methyl carbon (C-1).

The carbon of the trichloromethyl group (C-5) appears at 92.59 ppm .

The vinylic carbon C-4, directly attached to the CCl₃ group, resonates at 127.95 ppm .

The other vinylic carbon, C-3, is found at 144.35 ppm .

The most downfield signal at 196.58 ppm is characteristic of a carbonyl carbon (C-2) in an α,β-unsaturated ketone system. mdpi.com

CarbonChemical Shift (δ, ppm)
C-1 (CH₃)28.85
C-2 (C=O)196.58
C-3144.35
C-4127.95
C-5 (CCl₃)92.59

Table 2: ¹³C NMR Spectroscopic Data for (E)-5,5,5-Trichloropent-3-en-2-one in CDCl₃. mdpi.com

While specific 2D NMR spectra for this exact compound are not detailed in the primary literature, their application is standard for structural confirmation of α,β-unsaturated ketones. bezmialem.edu.trgoogle.com

COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between the signals at 6.62 ppm (H-3) and 7.06 ppm (H-4), confirming the scalar coupling between these two adjacent vinylic protons. No other correlations would be expected, isolating the methyl group from the vinylic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. Expected correlations would be:

The proton signal at 2.41 ppm (H-1) with the carbon signal at 28.85 ppm (C-1).

The proton signal at 6.62 ppm (H-3) with the carbon signal at 144.35 ppm (C-3).

The proton signal at 7.06 ppm (H-4) with the carbon signal at 127.95 ppm (C-4).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations and is crucial for piecing together the molecular skeleton. Key expected correlations include:

The methyl protons (H-1, δ 2.41) would show a correlation to the carbonyl carbon (C-2, δ 196.58).

The vinylic proton H-3 (δ 6.62) would correlate to the carbonyl carbon (C-2) and the methyl carbon (C-1).

The vinylic proton H-4 (δ 7.06) would correlate to the carbonyl carbon (C-2) and the trichloromethyl carbon (C-5).

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectral Analysis

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS provides a highly accurate mass measurement, allowing for the determination of a compound's molecular formula. While HRMS data for the parent molecule is not explicitly available in the searched literature, data for a derivative confirms the utility of the technique. mdpi.com The exact mass of (E)-5,5,5-Trichloropent-3-en-2-one (C₅H₅Cl₃O) can be calculated and would be confirmed by HRMS.

In mass spectrometry, particularly with electron impact (EI) ionization, the molecular ion undergoes fragmentation, creating a unique pattern that serves as a molecular fingerprint. For (E)-5,5,5-Trichloropent-3-en-2-one, several characteristic fragmentation pathways can be predicted.

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon (C-2) and the adjacent methyl group (C-1) or the vinylic carbon (C-3) is common for ketones. libretexts.org

Loss of a methyl radical (•CH₃) would yield a [M-15]⁺ ion.

Formation of the stable acylium ion [CH₃CO]⁺ would result in a prominent peak at m/z 43.

Cleavage at the CCl₃ Group: The C-C bond adjacent to the trichloromethyl group is susceptible to cleavage.

Loss of the •CCl₃ radical is a likely fragmentation, leading to a significant [M-117]⁺ ion. The characteristic isotopic pattern of the three chlorine atoms would make the molecular ion peak (M⁺) and fragments containing the CCl₃ group easily identifiable.

McLafferty Rearrangement: This rearrangement is not possible for this molecule as it lacks the required γ-hydrogen.

Ionm/z (mass/charge)Possible Origin
[M]⁺186/188/190Molecular ion (showing chlorine isotope pattern)
[M-15]⁺171/173/175Loss of •CH₃
[M-43]⁺143/145/147Loss of •COCH₃
[M-117]⁺69Loss of •CCl₃
[CH₃CO]⁺43Acylium ion

Table 3: Predicted Diagnostic Ions in the Mass Spectrum of (E)-5,5,5-Trichloropent-3-en-2-one.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. rsc.org The spectrum of (E)-5,5,5-Trichloropent-3-en-2-one would be dominated by absorptions from the carbonyl group and the carbon-carbon double bond.

C=O Stretch: A strong, sharp absorption band is expected for the carbonyl group. In α,β-unsaturated ketones, this band typically appears at a lower frequency than in saturated ketones due to conjugation. The expected range is 1665-1685 cm⁻¹ .

C=C Stretch: The stretching vibration of the conjugated carbon-carbon double bond would give rise to a medium intensity band in the region of 1600-1650 cm⁻¹ .

=C-H Stretch: The stretching vibration of the vinylic C-H bonds typically appears just above 3000 cm⁻¹, in the range of 3020-3100 cm⁻¹ .

C-Cl Stretch: The stretching vibrations for the C-Cl bonds of the trichloromethyl group would produce strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹ .

Wavenumber (cm⁻¹)IntensityAssignment
3020-3100Medium=C-H Stretch (vinylic)
1665-1685StrongC=O Stretch (conjugated ketone)
1600-1650MediumC=C Stretch (conjugated alkene)
600-800StrongC-Cl Stretch

Table 4: Characteristic IR Absorption Frequencies for (E)-5,5,5-Trichloropent-3-en-2-one.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of the Enone Moiety

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org Molecules containing multiple bonds or atoms with non-bonding electrons, known as chromophores, are responsible for these absorptions. msu.edu

The structure of this compound, Cl₂C=CH−C(=O)−CH₂−CH₂Cl, contains a conjugated system formed by the carbon-carbon double bond (C=C) and the carbonyl group (C=O). This α,β-unsaturated ketone, or enone, functions as the primary chromophore and is responsible for the characteristic electronic transitions observed in the UV-Vis spectrum. libretexts.orgmsu.edu The principal transitions for this moiety are the π → π* (pi to pi antibonding) and the n → π* (non-bonding to pi antibonding) transitions.

The π → π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This is a high-energy, high-intensity transition, resulting in a strong absorption band. For simple acyclic enones, this transition typically occurs in the 215-250 nm region. msu.edu The presence of substituents on the chromophore can shift the absorption maximum (λmax). The two chlorine atoms on the α-carbon of this compound are expected to influence the position of this band. Halogen substituents can induce a bathochromic shift (a shift to longer wavelengths) due to their electronic effects.

The n → π* transition involves the promotion of an electron from a non-bonding (n) orbital, specifically from one of the lone pairs on the carbonyl oxygen, to a π* antibonding orbital. This transition is of lower energy and is significantly less intense (lower molar absorptivity) than the π → π* transition. msu.edu It appears as a weak, broad band at longer wavelengths, typically in the 310-330 nm range for simple enones. This transition is symmetry-forbidden, which accounts for its low intensity.

Table 1: Predicted Electronic Transitions for this compound

Transition TypeOrbitals InvolvedExpected Wavelength (λ) RegionExpected Intensity (ε)
π → ππ → πShorter Wavelength (~215-250 nm)High (ε > 10,000)
n → πn → πLonger Wavelength (~310-330 nm)Low (ε < 100)

Mechanistic Investigations of Chemical Transformations Involving 1,1,5 Trichloropent 1 En 3 One

Exploration of Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond

No research data was found detailing the electrophilic addition reactions across the carbon-carbon double bond of 1,1,5-Trichloropent-1-en-3-one.

There are no available studies on the regioselectivity or stereoselectivity of electrophilic additions to this compound.

Information regarding the behavior of this compound in acidic environments or its protonation dynamics has not been documented in the searched scientific literature.

Regioselectivity and Stereoselectivity Studies

Nucleophilic Attack and Addition to the Carbonyl and Vinylic Centers

No specific studies on the nucleophilic attack at the carbonyl or vinylic centers of this compound were identified.

There is no published data on the reactivity of this specific compound with different nucleophiles.

No literature is available that discusses competitive reaction pathways, such as 1,2- versus 1,4-addition, for this compound.

Reactivity with Various Nucleophiles

Radical Reactions and Their Initiation Mechanisms

No research detailing radical reactions involving this compound or the mechanisms for their initiation could be located.

Pericyclic Reactions, Including Cycloaddition and Rearrangement Processes

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a fundamental class of transformations in organic chemistry. caltech.eduresearchgate.net The reactivity of this compound in such reactions would be dictated by its conjugated π-system.

Cycloaddition Reactions: The electron-deficient nature of the double bond in this compound, due to the presence of two chlorine atoms and a carbonyl group, makes it a potential dienophile or dipolarophile.

[4+2] Cycloaddition (Diels-Alder Reaction): As a substituted enone, this compound could act as a dienophile in reactions with electron-rich dienes. The high degree of substitution and the electron-withdrawing nature of the chlorine atoms would significantly influence the reactivity and regioselectivity of the cycloaddition. The reaction would lead to the formation of a six-membered ring, which could be a precursor to complex chlorinated carbocycles.

[3+2] Cycloaddition: The polarized double bond is also a candidate for 1,3-dipolar cycloadditions. globalchemmall.com Reactions with 1,3-dipoles such as azides, nitrile oxides, or diazomethanes would yield five-membered heterocyclic rings. globalchemmall.com The regiochemical outcome would be governed by the electronic and steric properties of both the dipole and the dipolarophile, as predicted by frontier molecular orbital (FMO) theory. chemsrc.com

Rearrangement Processes: Sigmatropic rearrangements in a molecule like this compound are less probable without prior structural modification. However, under thermal or photochemical conditions, related structures can undergo significant rearrangements. For instance, intramolecular cyclization can be initiated under certain conditions. Research on the related compound, 5,5,5-trichloropent-3-en-2-one, has shown that it undergoes acid-catalyzed cyclization with arenes to form indene (B144670) derivatives, a transformation that involves rearrangement and bond formation. chemrxiv.orgrsc.org A similar intramolecular cyclization of this compound could potentially occur, perhaps via a Nazarov-type electrocyclization of a protonated intermediate, although this is speculative. researchgate.net

Solvent Effects and Reaction Medium Influence on Reactivity

The choice of solvent is critical as it can influence reaction rates, equilibria, and even the reaction pathway by stabilizing or destabilizing reactants, intermediates, and transition states. chemsrc.comorganic-chemistry.org For a polar molecule like this compound, solvent polarity would play a major role.

Polar vs. Nonpolar Solvents: In reactions involving charge separation or the formation of ionic intermediates, polar protic or aprotic solvents would generally lead to increased reaction rates due to the stabilization of charged species. For instance, in nucleophilic addition reactions to the carbonyl group or the β-carbon, a polar solvent would stabilize the developing negative charge on the oxygen atom. Conversely, pericyclic reactions are typically less sensitive to solvent polarity. caltech.edu

Influence of Superacids: Research on the isomeric 5,5,5-trichloropent-3-en-2-one demonstrates the profound effect of a superacidic medium like trifluoromethanesulfonic acid (CF₃SO₃H). In this medium, the carbonyl oxygen is protonated, forming a highly electrophilic O-protonated species. chemrxiv.orgnih.gov This "superelectrophilic activation" dramatically increases the reactivity of the molecule, enabling reactions with weak nucleophiles like arenes. nih.govresearchgate.net It is highly probable that this compound would behave similarly, generating a key O-protonated intermediate that could undergo subsequent transformations.

The table below illustrates how different solvents can affect the protonation and subsequent reactivity of a similar enone system, based on NMR and DFT studies of 5,5,5-trichloropent-3-en-2-one.

Solvent/AcidObservationImplication for ReactivityReference
CDCl₃Neutral compound observedBase-level reactivity chemrxiv.orgorganic-chemistry.org
CH₃COOHNo significant protonationLow electrophilic activation chemrxiv.orgorganic-chemistry.org
CF₃COOHPartial protonationModerate electrophilic activation chemrxiv.orgorganic-chemistry.org
H₂SO₄Significant protonationHigh electrophilic activation chemrxiv.orgorganic-chemistry.org
CF₃SO₃HComplete O-protonationSuperelectrophilic activation, formation of reactive cations chemrxiv.orgorganic-chemistry.org

Catalytic Pathways and Their Impact on Transformation Efficiency

Catalysis offers pathways to enhance reaction rates and control selectivity. For this compound, several catalytic strategies can be envisaged.

Acid Catalysis: As discussed, Brønsted superacids can act as powerful catalysts by protonating the carbonyl group and activating the molecule for nucleophilic attack or cyclization. researchgate.net Lewis acids (e.g., AlCl₃, BF₃) could coordinate to the carbonyl oxygen, achieving a similar electrophilic activation. This is a common strategy in Friedel-Crafts type reactions. Studies on 5,5,5-trichloropent-3-en-2-one have shown that Brønsted acids are effective in promoting its reaction with benzene, whereas some Lewis acids are less so, highlighting the specific nature of the required catalyst. chemrxiv.org

The following table summarizes the effect of different acid catalysts on the reaction of the related 5,5,5-trichloropent-3-en-2-one with benzene.

Acid CatalystTemperature (°C)Time (h)Product (Indene) Yield (%)Reference
CF₃SO₃H2512025 chemrxiv.org
H₂SO₄ (95%)602410 chemrxiv.org
AlCl₃25240 chemrxiv.org
CH₃COOH80240 chemrxiv.org

Metal-Based Catalysis: Transition metal catalysts could be employed for various transformations. For example, palladium or nickel catalysts are widely used for cross-coupling reactions. The C-Cl bonds of the gem-dichloroalkene moiety could potentially be activated for such reactions. Furthermore, iron-catalyzed reactions of gem-dihaloalkanes have been shown to proceed via carbene intermediates, opening pathways for C-H or Si-H insertion reactions. organic-chemistry.org Photocatalysis using ruthenium or iridium complexes, or even organocatalysts, has emerged as a powerful method for the synthesis of gem-dihaloenones from alkynes and polyhalomethanes, suggesting that light-induced, metal-catalyzed pathways could be relevant for the reactions of this compound as well.

Biocatalysis: The reduction of the ketone functionality in related gem-dihaloenones has been achieved with high stereoselectivity using alcohol dehydrogenases (ADHs), demonstrating the potential for biocatalytic routes to chiral building blocks. chemsrc.com

In-depth Computational Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive review of published scientific literature reveals a significant lack of specific computational and theoretical studies focused solely on the chemical compound This compound . Despite extensive searches for data pertaining to its electronic structure, stability, and reaction intermediates, no dedicated research articles containing the specific information required for a detailed analysis were found.

Computational chemistry, a critical tool in modern chemical research, employs methods like Density Functional Theory (DFT), molecular dynamics, and ab initio calculations to predict molecular properties. wikipedia.orgwikipedia.org These techniques provide deep insights into the fundamental characteristics of a molecule, such as its three-dimensional shape, the distribution of electrons, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. wikipedia.orgrsc.org

While general principles of these computational methods are well-established, their application is specific to the molecule under investigation. For instance, DFT calculations are used to find the optimized geometry of a molecule corresponding to a minimum on the potential energy surface, and a subsequent vibrational analysis can confirm this and yield theoretical vibrational frequencies. q-chem.comuni-rostock.descielo.org.mx However, executing such a study requires dedicated research which, for this compound, does not appear to be available in the public domain.

Similarly, detailed analyses including charge distribution, electrophilicity indices, and Frontier Molecular Orbital (FMO) analysis, which are standard outputs of such computational studies, are absent for this specific compound. researchgate.netresearchgate.net These calculations are essential for predicting how a molecule will interact with other chemical species.

Research on analogous, but structurally distinct, compounds does exist. For example, studies on 5,5,5-trichloropent-3-en-2-one, an isomer of the target compound, have been published, including detailed DFT calculations of its protonated intermediates in superacids. mdpi.comrscf.ruresearchgate.netnih.govmdpi.com These studies investigate the compound's role as a 1,3-bi-centered electrophile and detail the thermodynamics of its reaction intermediates, including Gibbs energies, HOMO/LUMO energies, and charge distributions. mdpi.comresearchgate.net However, due to the difference in the location of the carbonyl group and the chlorine atoms, these findings cannot be directly extrapolated to this compound, as even small structural changes can lead to significant differences in electronic properties and reactivity.

Furthermore, no public records of molecular dynamics simulations, which are used to study the conformational landscape and intermolecular interactions of a molecule over time, could be located for this compound. nih.govlumi-supercomputer.euresearchgate.netnih.gov Likewise, specific ab initio or semi-empirical studies detailing the characterization of its transition states and the associated activation barriers for its reactions are also unavailable. nih.govresearchgate.netscirp.orglibretexts.orgwikipedia.org The characterization of such transient species is vital for a complete understanding of a chemical reaction's mechanism. nih.govresearchgate.net

Computational and Theoretical Studies on 1,1,5 Trichloropent 1 En 3 One and Its Reaction Intermediates

Ab Initio and Semi-Empirical Methods for Mechanistic Insights

Reaction Path Intrinsic Reaction Coordinate (IRC) Computations

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy reaction pathway (MERP) on a potential energy surface, connecting a transition state to its corresponding reactants and products. acs.orggithub.io This calculation is fundamental to verify that a located transition state structure indeed connects the intended reactant and product minima. github.io The process involves moving downhill from the transition state geometry in both forward and reverse directions, tracing the path the molecule would follow with infinitesimal kinetic energy. acs.org

While specific IRC diagrams for the reactions of (E)-5,5,5-trichloropent-3-en-2-one are not explicitly published, the reaction mechanism for its transformation in the presence of arenes and a Brønsted superacid like triflic acid (CF₃SO₃H) has been extensively detailed through Density Functional Theory (DFT) calculations. mdpi.comrscf.rusemanticscholar.org These studies propose a plausible reaction mechanism that IRC computations would be used to validate.

The computationally-derived mechanism for the reaction of (E)-5,5,5-trichloropent-3-en-2-one with arenes in a superacid involves the following key steps: mdpi.comresearchgate.net

  • Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the enone by the superacid, forming a stable O-protonated cationic intermediate. mdpi.comsemanticscholar.org
  • Electrophilic Attack: This O-protonated species acts as a potent 1,3-bi-centered electrophile. mdpi.comrscf.ru The first interaction with an aromatic nucleophile (arene) occurs via a Friedel-Crafts-type hydroarylation at the C4 carbon of the enone. mdpi.com
  • Cyclization: The resulting intermediate then undergoes an intramolecular cyclization. In this step, the C2 carbon acts as the second electrophilic center, leading to the formation of 3-methyl-1-trichloromethylindene derivatives. mdpi.comresearchgate.net
  • An IRC calculation would start from the optimized geometry of the transition state for both the initial hydroarylation and the subsequent cyclization step. By following the reaction coordinate, the calculation would confirm that these transition states smoothly connect the O-protonated enone and arene to the hydroarylated intermediate, and subsequently connect this intermediate to the final cyclized indene (B144670) product. This analysis provides definitive evidence for the proposed stepwise mechanism over concerted or alternative pathways. acs.orgresearchgate.net

    Protonation Equilibria and Cationic Species Stability

    The behavior of (E)-5,5,5-trichloropent-3-en-2-one in strong Brønsted acids has been a subject of detailed study using both NMR spectroscopy and DFT calculations. mdpi.comsemanticscholar.org These investigations focus on identifying the site of protonation and determining the stability of the resulting cationic species. The presence of two electron-withdrawing groups, the acetyl (COMe) and the trichloromethyl (CCl₃), significantly influences the molecule's basicity and the nature of its protonated forms. mdpi.comresearchgate.net

    DFT calculations have been employed to compute the Gibbs free energies (ΔG₂₉₈) for the protonation at different possible sites: the carbonyl oxygen, the C3 carbon, and the C4 carbon. The results unequivocally show that protonation on the carbonyl oxygen to form the O-protonated cation (species A ) is a highly favorable process, with a negative Gibbs free energy of protonation. mdpi.com In contrast, protonation on the carbon-carbon double bond to form O,C-diprotonated dications (species B and C ) is extremely unfavorable, with very high positive Gibbs energies. mdpi.com This theoretical finding is consistent with experimental NMR data, which only shows evidence for the formation of the stable O-protonated species in superacid. mdpi.comsemanticscholar.org

    The stability of the O-protonated cation A is attributed to charge delocalization. While the positive charge formally resides on the oxygen, it is significantly delocalized onto the carbon backbone, particularly enhancing the electrophilicity of carbons C2 and C4. mdpi.comsemanticscholar.org This delocalization makes the cation a potent "1,3-bi-centered electrophile," capable of reacting with nucleophiles like arenes even without forming a more reactive dication. mdpi.comrscf.ru The strong electron-acceptor character of the C(OH⁺)Me and CCl₃ substituents hampers a second protonation on the C=C bond. mdpi.comsemanticscholar.org

    The computational findings regarding the protonation equilibria and stability of the resulting cations are summarized in the tables below.

    Calculated Gibbs Energies for Protonation of (E)-5,5,5-trichloropent-3-en-2-one

    This table presents the calculated Gibbs free energies (ΔG₂₉₈) for the formation of different protonated species of (E)-5,5,5-trichloropent-3-en-2-one. The data highlights the thermodynamic favorability of O-protonation over C-protonation.

    Protonation Site Resulting Species ΔG₂₉₈ (kJ/mol) Thermodynamic Feasibility
    Carbonyl Oxygen O-protonated cation (A ) -35 Very Favorable
    Carbon C3 O,C-diprotonated dication (B ) +164 Extremely Unfavorable
    Carbon C4 O,C-diprotonated dication (C ) +144 Extremely Unfavorable
    Data sourced from DFT calculations reported in Molecules 2022, 27(19), 6675. mdpi.com

    Calculated Electronic Characteristics of Protonated Species

    This table shows key electronic characteristics calculated by DFT for the neutral enone and its protonated forms, including the distribution of positive charge on key atoms in the O-protonated cation A .

    Species Parameter C⁴ C⁵
    O-protonated cation (A ) Charge Distribution (e) +0.66 -0.16 +0.25 -0.11
    Data sourced from DFT calculations reported in Molecules 2022, 27(19), 6675. mdpi.com The charge distribution indicates significant positive charge localization on C2, rendering it a primary electrophilic center.

    Table of Compounds

    Compound Name Formula Other Designations
    (E)-5,5,5-trichloropent-3-en-2-one C₅H₅Cl₃O CCl₃-enone
    Triflic acid CF₃SO₃H TfOH, Brønsted superacid
    3-methyl-1-trichloromethylindene C₁₁H₉Cl₃ Indene derivative
    Benzene C₆H₆ Arene

    Synthesis and Reactivity of Derivatives and Analogues of 1,1,5 Trichloropent 1 En 3 One

    Modification of Chlorine Substituents

    The trichloromethyl group can potentially undergo reactions such as the haloform reaction if the enone is cleaved under basic conditions, although this is less likely for an enone. More plausible would be its participation in radical reactions or transformations under specific catalytic conditions.

    The dichlorovinyl group at one end of the molecule offers a site for various transformations. Nucleophilic substitution of the vinyl chlorides is generally difficult but can occur under specific conditions, potentially leading to a range of derivatives. The reactivity of these chlorine atoms would be influenced by the electron-withdrawing nature of the carbonyl group.

    In comparison, studies on the isomer 5,5,5-trichloropent-3-en-2-one have primarily focused on the reactivity of the enone system rather than the modification of the trichloromethyl group. mdpi.comalbany.edunih.govresearchgate.netnih.gov This suggests that the C-C and C=O bonds of the enone are more reactive under the studied electrophilic conditions.

    Alterations to the Enone System

    The enone system is a key functional group that dictates much of the reactivity of 1,1,5-trichloropent-1-en-3-one. This system comprises a carbon-carbon double bond conjugated with a carbonyl group, providing multiple sites for nucleophilic and electrophilic attack.

    Reactivity of the Enone System in Isomeric Trichloropentenones

    ReactantConditionsProduct(s)Observations
    5,5,5-Trichloropent-3-en-2-oneArenes, CF3SO3H3-Methyl-1-trichloromethylindenesActs as a 1,3-bi-centered electrophile. mdpi.comalbany.edunih.gov
    5,5,5-Trichloropent-3-en-2-oneAnisole, CF3SO3H, room temp.Hydroarylation productsCyclization to indenes does not occur at higher temperatures. mdpi.comnih.gov
    (Z)-4-Amino-5,5,5-trichloropent-3-en-2-oneBisarylborinic acid, THF, 50°COxazaborine derivativesUsed in the synthesis of NLRP3 inflammasome inhibitors. cardiff.ac.uk

    For this compound, the carbonyl group at C-3 would be susceptible to nucleophilic attack. The C-1 and C-2 positions of the double bond are also potential sites for nucleophilic addition (Michael addition), influenced by the electron-withdrawing effect of the carbonyl and the chlorine atoms.

    Under superacidic conditions, similar to its isomer, the carbonyl oxygen of this compound would likely be protonated, enhancing the electrophilicity of the enone system. mdpi.comnih.govrscf.ru This could facilitate reactions with weak nucleophiles like arenes. However, the substitution pattern of the chlorine atoms would influence the regioselectivity of such reactions, potentially leading to different cyclized products compared to its 2-one isomer.

    Comparative Studies with Isomeric Trichloropentenones

    A direct comparative study of the reactivity of this compound and its isomers is not explicitly documented. However, extensive research on 5,5,5-trichloropent-3-en-2-one provides a solid basis for a theoretical comparison. mdpi.comalbany.edunih.govresearchgate.netnih.govrscf.ruresearchgate.netresearchgate.net

    Structure-Reactivity Relationships

    The difference in the position of the carbonyl group between this compound and 5,5,5-trichloropent-3-en-2-one is expected to significantly impact their reactivity.

    In 5,5,5-trichloropent-3-en-2-one, the methyl ketone at C-2 and the trichloromethyl group at C-5 create a specific electronic environment. Under superacidic conditions, it acts as a 1,3-bi-centered electrophile, with the positive charge localized at C-2 and C-4, leading to the formation of indene (B144670) derivatives upon reaction with arenes. mdpi.comnih.gov

    For this compound, the carbonyl group is at C-3, and the chlorine atoms are at C-1 and C-5. The dichlorovinyl group at C-1 is a strong electron-withdrawing group, which would influence the electronic properties of the conjugated system differently than the methyl ketone in the isomer. The electrophilic centers in the protonated form of this compound would likely be at C-1 and C-3. This difference in charge distribution would lead to different reaction pathways and products in reactions with nucleophiles.

    Theoretical studies on simpler isomeric systems have shown that differences in the arrangement of atoms can lead to significant variations in stability and reactivity. scirp.orgscirp.org For instance, propanal is generally more reactive towards nucleophiles than propanone due to less steric hindrance. scirp.orgscirp.org A similar principle would apply when comparing the reactivity of the carbonyl group in the two trichloropentenone isomers.

    Stereochemical Influence on Reaction Outcomes

    The stereochemistry of reactions involving this compound would be influenced by the geometry of the double bond (E/Z isomerism) and the potential for creating new stereocenters.

    Reactions at the double bond, such as Michael additions, could lead to the formation of diastereomers if the incoming nucleophile creates a new chiral center. The facial selectivity of the attack would be influenced by the steric bulk of the substituents on the double bond and the carbonyl group.

    In reactions where a new chiral center is formed from an achiral starting material, a racemic mixture of enantiomers is typically expected, unless a chiral reagent, catalyst, or auxiliary is used. lumenlearning.com The principles of stereochemical control in reactions of α,β-unsaturated ketones are well-established and would apply to this compound. For example, the stereochemical outcome of a reaction can be inversion or retention of configuration depending on whether the mechanism is concerted (like an SN2 reaction) or proceeds through a planar intermediate (like an SN1 reaction). lumenlearning.com

    While specific stereochemical studies on this compound are lacking, the general principles of stereochemistry in organic reactions provide a framework for predicting the outcomes of its transformations. lumenlearning.com

    Potential Applications and Synthetic Utility of 1,1,5 Trichloropent 1 En 3 One

    As a Building Block in Organic Synthesis for Complex Molecular Architectures

    The strategic placement of functional groups in 5,5,5-trichloropent-3-en-2-one makes it an excellent building block for synthesizing more complex molecules, particularly polycyclic aromatic systems. sigmaaldrich.com Its most notable application is in the synthesis of 3-methyl-1-trichloromethylindenes, a novel class of indene (B144670) derivatives. nih.govmdpi.com Indenes are important structural motifs found in materials science and medicinal chemistry. researchgate.net

    The synthetic power of this building block is unlocked through superelectrophilic activation. rscf.ru In the presence of a strong Brønsted acid like triflic acid (CF₃SO₃H), the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbon-carbon double bond. rscf.rumdpi.com This activation allows the molecule to react with various nucleophiles, especially aromatic compounds, to build intricate carbocyclic skeletons in a controlled manner. The trichloromethyl group not only influences the electronic properties of the molecule but also remains in the final product, offering a handle for further synthetic modifications.

    Precursor for Biologically Active Compounds

    While direct biological activity studies on 5,5,5-trichloropent-3-en-2-one are not the focus, its primary role as a precursor to indene and indanone frameworks is of high significance to medicinal chemistry. Indene derivatives are recognized as valuable molecules for various medicinal applications. mdpi.comresearchgate.net Similarly, the related 1-indanone (B140024) core is a privileged scaffold found in numerous compounds with potent antiviral, anti-inflammatory, anticancer, and antibacterial properties. beilstein-journals.org

    The synthesis of 3-methyl-1-trichloromethylindenes from 5,5,5-trichloropent-3-en-2-one provides a direct route to a unique class of these potentially bioactive structures. nih.gov The ability to react this precursor with a range of arenes allows for the generation of a library of substituted indenes, which can then be evaluated for biological activity or serve as advanced intermediates in the synthesis of complex drug candidates. mdpi.com For instance, the indene framework is a key component in ligands for organometallic chemistry and has been explored in the development of new therapeutics. mdpi.comresearchgate.net

    Intermediate in the Synthesis of Novel Heterocyclic and Carbocyclic Systems

    The most well-documented application of 5,5,5-trichloropent-3-en-2-one is as a key intermediate in the synthesis of novel carbocyclic systems. Specifically, its reaction with aromatic compounds (arenes) in triflic acid provides a straightforward and efficient method for producing substituted indenes. nih.govmdpi.com

    The reaction proceeds via a Friedel-Crafts-type mechanism. The O-protonated enone is attacked by the arene at the C-4 position in a hydroarylation step. This is followed by an intramolecular electrophilic cyclization of the resulting intermediate onto the aromatic ring, which ultimately leads to the formation of the five-membered indene ring after dehydration. nih.govmdpi.comresearchgate.net This transformation has been successfully applied to a variety of arenes, demonstrating the versatility of 5,5,5-trichloropent-3-en-2-one as an intermediate.

    The table below summarizes the synthesis of various 3-methyl-1-trichloromethylindene derivatives from 5,5,5-trichloropent-3-en-2-one and different aromatic compounds.

    Reactant AreneReaction TimeProductYield (%)
    Benzene5 days3-Methyl-1-(trichloromethyl)-1H-indene75%
    Toluene2 hours3,5-Dimethyl-1-(trichloromethyl)-1H-indene81%
    o-Xylene2 hours3,5,6-Trimethyl-1-(trichloromethyl)-1H-indene85%
    m-Xylene2 hours3,5,7-Trimethyl-1-(trichloromethyl)-1H-indene83%
    Mesitylene2 hours3,5,6,7-Tetramethyl-1-(trichloromethyl)-1H-indene80%

    This data is compiled from research on the reaction of 5,5,5-trichloropent-3-en-2-one with arenes in triflic acid. mdpi.com

    Contribution to Cascade Reactions and Tandem Processes

    In this specific case, the transformation in superacid involves a three-step cascade: nih.govmdpi.com

    Intermolecular Hydroarylation: The process begins with the acid-catalyzed Friedel-Crafts reaction between the activated enone and an arene. This first step forms a new carbon-carbon bond and generates a carbocationic intermediate which is subsequently quenched.

    Intramolecular Cyclization: The product of the first step, now containing both the aryl group and the protonated ketone, undergoes a rapid intramolecular Friedel-Crafts acylation. The aromatic ring attacks the electrophilic carbonyl carbon to close the five-membered ring.

    Dehydration: The final step is the elimination of a water molecule from the cyclic intermediate to form the stable, aromatic-like indene ring system.

    This cascade is highly efficient as it constructs a complex bicyclic system with multiple stereocenters from relatively simple starting materials in a single synthetic operation, avoiding the need for isolation of intermediates and subsequent purification steps. mdpi.com The behavior of 5,5,5-trichloropent-3-en-2-one as a 1,3-bi-centered electrophile is central to the success of this elegant tandem process. rscf.runih.gov

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.